molecular formula C13H17N5O5S B2717423 ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate CAS No. 1005295-68-0

ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate

Cat. No. B2717423
CAS RN: 1005295-68-0
M. Wt: 355.37
InChI Key: WVZWFYBOZOTIOZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

Synthesis and Reactivity of Heterocyclic Compounds

Research in heterocyclic chemistry focuses on synthesizing novel compounds with potential applications in various fields, including pharmaceuticals and materials science. For example, the study by Campaigne et al. (1981) discusses the synthesis of thiazolino[3,2‐a]pyrimidine derivatives, revealing the compound's reactivity and potential for further transformation into biologically active molecules (Campaigne, Folting, Huffman, & Selby, 1981). Similarly, Mohareb et al. (2004) explored the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, demonstrating the compound's versatility in generating a variety of heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Potential Biological Activities

The synthesis of heterocyclic compounds often targets the evaluation of their biological activities. For instance, Youssef et al. (2011) investigated the biological activity of thiazolo[3,2‐a]pyrimido[4,5‐d]oxazin derivatives, highlighting their potential as biocidal agents against various microbial strains (Youssef, Abbady, Ahmed, & Omar, 2011). Another study by Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis, underscoring the potential of such compounds in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Pyrazolo[3,4-d]pyrimidines have been reported to have various pharmacological activities, including antiviral, antimicrobial, and anticancer activities . The exact mechanism of action would need to be determined through biological studies.

properties

IUPAC Name

ethyl 2-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S/c1-2-23-10(21)6-14-9(20)7-24-13-16-11-8(12(22)17-13)5-15-18(11)3-4-19/h5,19H,2-4,6-7H2,1H3,(H,14,20)(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZWFYBOZOTIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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